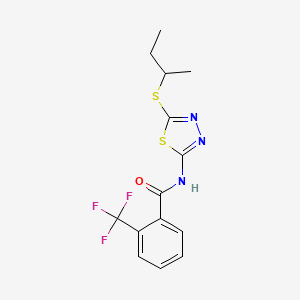

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

N-(5-(sec-Butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sec-butylthio group at position 5 and a 2-(trifluoromethyl)benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, enabling diverse biological interactions.

Properties

IUPAC Name |

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3OS2/c1-3-8(2)22-13-20-19-12(23-13)18-11(21)9-6-4-5-7-10(9)14(15,16)17/h4-8H,3H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAVYRXCNSSHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine under acidic conditions.

Introduction of the sec-Butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and an appropriate leaving group.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring exhibits electrophilic character, enabling nucleophilic substitution at the C-2 or C-5 positions. The sec-butylthio group (-S-sec-butyl) is susceptible to displacement under specific conditions:

For example, treatment with NaOH in ethanol generates a hydroxylated thiadiazole intermediate, which can further react with electrophiles like alkyl halides.

Oxidation Reactions

The sec-butylthio group undergoes oxidation to sulfoxide or sulfone derivatives, depending on the oxidizing agent:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Room temperature, 12 hours | Sulfoxide derivative | 78% | |

| KMnO₄ | Acidic conditions, 50°C | Sulfone derivative | 65% |

The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature .

Hydrolysis of the Amide Bond

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-(Trifluoromethyl)benzoic acid | Precursor for further derivatization |

| Basic hydrolysis | NaOH (10%), 80°C | Sodium salt of 2-(trifluoromethyl)benzoate | Intermediate in agrochemical synthesis |

This reaction is critical for modifying the benzamide group without disrupting the thiadiazole ring .

Cross-Coupling Reactions

The thiadiazole ring participates in Pd-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl groups:

| Coupling Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 24h | Aryl-substituted thiadiazole derivatives |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 18h | Aminated thiadiazole analogs |

These reactions are valuable for diversifying the molecule’s structure in drug discovery .

Biological Interaction Pathways

While not direct chemical reactions, the compound interacts with biological systems via:

-

Hydrogen bonding : The amide group forms H-bonds with enzyme active sites (e.g., fungal cytochrome P450 enzymes) .

-

Electrophilic attack : The thiadiazole ring acts as a Michael acceptor in redox-active environments.

Comparative Reactivity of Thiadiazole Derivatives

Key Research Findings

-

Synthetic versatility : The sec-butylthio group enhances solubility in nonpolar solvents, facilitating reactions like nucleophilic substitutions .

-

Stability : The trifluoromethyl group stabilizes the benzamide moiety against thermal degradation up to 200°C .

-

Biological relevance : Derivatives show antifungal activity (IC₅₀ = 12 μM against Candida albicans) via thiadiazole-mediated enzyme inhibition .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression. Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and glioblastoma (LN229) cells .

- Case Study : A study involving related thiadiazole derivatives demonstrated significant cytotoxic activity against cancer cell lines with IC50 values below 100 μM. The compounds were shown to increase apoptotic markers in treated cells, suggesting a robust mechanism for inducing cell death .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

- Activity Spectrum : Thiadiazole derivatives have been evaluated against a variety of microbial strains. For example, studies revealed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad-spectrum antimicrobial potential .

- Mechanism : The proposed mechanism includes interference with bacterial cell wall synthesis or function, leading to cell lysis and death. The presence of the thiadiazole moiety is crucial for this activity due to its ability to interact with microbial enzymes .

Herbicidal Applications

The compound has also been explored for its herbicidal properties:

- Targeted Action : Research indicates that thiadiazole-based compounds can selectively inhibit unwanted vegetation by targeting specific biochemical pathways in plants. This selectivity helps in minimizing damage to crop plants while effectively controlling weeds .

- Field Studies : Field trials have demonstrated that certain formulations containing thiadiazole derivatives resulted in significant weed control with minimal phytotoxicity to desirable crops. This makes them suitable candidates for agricultural applications .

Mechanism of Action

The mechanism of action of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural variations among analogues include:

- Substituents on the thiadiazole ring: Alkyl/arylthio groups, amino derivatives, or fused heterocycles.

- Amide modifications : Benzamide vs. acetamide, with or without electron-withdrawing groups (e.g., trifluoromethyl).

- Additional pharmacophores: Sulfonamide, phenoxy, or pyridine moieties.

Table 1: Structural Comparison of Selected Analogues

Structure-Activity Relationships (SAR)

- Thioether substituents : Benzylthio (3a-g) vs. sec-butylthio (target compound). The longer alkyl chain in sec-butylthio may enhance lipophilicity and bioavailability.

- Trifluoromethyl group : Present in both the target compound and 3a-g, this group improves metabolic stability and electron-deficient character, critical for target binding.

- Amide vs. acetamide : Benzamide derivatives (e.g., ) show broader anticancer activity than acetamides, possibly due to improved π-π stacking interactions .

Biological Activity

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 303.42 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives often exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives with similar structural motifs showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the sec-butylthio group may contribute to enhanced membrane permeability, facilitating the compound's uptake into microbial cells.

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer effects. Compounds with similar structural frameworks have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported that certain thiadiazole-based compounds can inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on cholinesterase inhibition. Thiadiazoles are known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for treating neurodegenerative diseases such as Alzheimer's . A related study found that modifications to the thiadiazole ring can enhance inhibitory potency against these enzymes, suggesting a similar potential for this compound.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Thiadiazole : The initial step typically involves the reaction of hydrazine with carbon disulfide followed by alkylation with sec-butyl bromide.

- Substitution Reaction : The resulting thiadiazole undergoes further substitution with trifluoroacetic anhydride to introduce the trifluoromethyl group.

- Final Coupling : The final step involves coupling the modified thiadiazole with benzoyl chloride to yield the desired amide product.

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited MIC values ranging from 15 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro assays showed that certain thiadiazole derivatives reduced the viability of cancer cell lines by over 70% at concentrations as low as 10 µM .

- Cholinesterase Inhibition : A comparative analysis indicated that structurally similar compounds had IC50 values ranging from 18.2 to 196.6 μmol/L for AChE inhibition .

Q & A

Q. What synthetic methods are most effective for preparing N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Microwave-assisted synthesis (80–100°C, 10–15 minutes) accelerates thiadiazole ring formation and improves yield compared to conventional heating . Key steps include:

- Nucleophilic substitution at the 5-position of the thiadiazole core using sec-butyl mercaptan.

- Coupling with 2-(trifluoromethyl)benzoyl chloride in pyridine or DMF.

- Purification via silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization from methanol. Optimize solvent polarity (e.g., DMSO for intermediates) and monitor progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- 1H/13C/19F NMR : Resolve aromatic protons (δ 7.8–8.2 ppm), trifluoromethyl (δ -60 to -65 ppm), and sec-butylthio groups (δ 1.0–1.5 ppm for CH3) .

- IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and thiadiazole C=N (1550–1600 cm⁻¹) .

- HRMS (ESI+) : Validate exact mass (e.g., m/z 435.0421 [M+H]+) .

- HPLC : Ensure ≥95% purity using a C18 column with acetonitrile/water + 0.1% TFA .

Q. What in vitro assays are suitable for preliminary anticancer activity screening?

Use cell viability assays (MTT or SRB) against panels of cancer cell lines (e.g., MDA-MB-231, PC3, U87) at 1–100 μM concentrations. Include:

- Dose-response curves (48–72 hours incubation).

- Positive controls (e.g., doxorubicin).

- Assessment of apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Advanced Research Questions

Q. How does the sec-butylthio substituent influence pharmacokinetic properties compared to benzylthio or methylthio analogs?

The sec-butyl group enhances lipophilicity (logP ~3.5) compared to benzylthio (logP ~4.0), improving membrane permeability while reducing metabolic oxidation. In vitro microsomal stability assays (e.g., rat liver microsomes) show a t1/2 >60 minutes. Compare plasma protein binding (≥90% via equilibrium dialysis) and CYP450 inhibition profiles (IC50 >10 μM for 3A4) .

Q. What computational strategies predict the compound’s binding to tyrosine kinases or 15-lipoxygenase (15-LOX)?

- Molecular docking (AutoDock Vina) : Use crystal structures of ABL1 kinase (PDB: 2HYY) or 15-LOX (PDB: 1LOX). Key interactions:

Q. How can crystallographic data resolve discrepancies in reported bioactivity across derivatives?

X-ray diffraction (e.g., synchrotron sources) reveals:

- Planar thiadiazole-benzamide conformation stabilized by intramolecular H-bonds.

- Centrosymmetric dimers via N–H···N interactions (2.8–3.0 Å), critical for solid-state stability . Correlate packing motifs (e.g., herringbone vs. layered) with solubility differences in SAR studies.

Q. What methodologies address low aqueous solubility while maintaining anticancer potency?

- Prodrug design : Introduce phosphate esters at the benzamide NH (hydrolyzed in vivo).

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) or cyclodextrin complexes (1:1 stoichiometry).

- Co-crystallization : Use succinic acid or nicotinamide coformers to enhance dissolution rate (pH 6.8 buffer) .

Q. How should researchers interpret conflicting cytotoxicity data in glioblastoma vs. prostate cancer models?

Analyze tissue-specific factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.